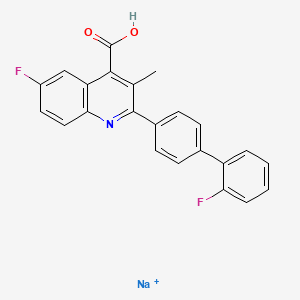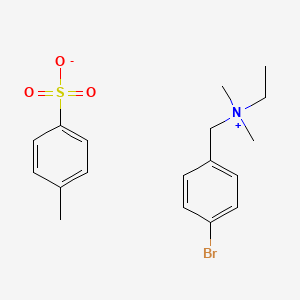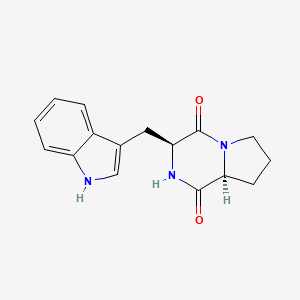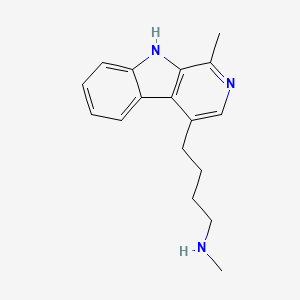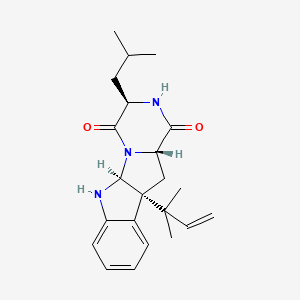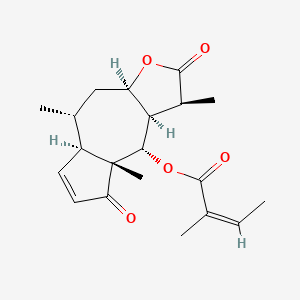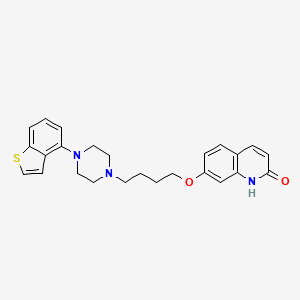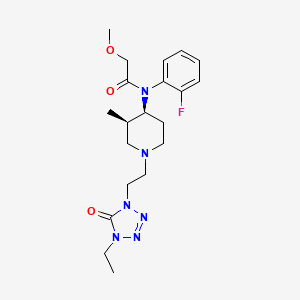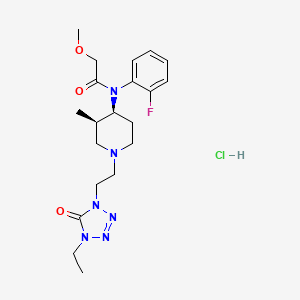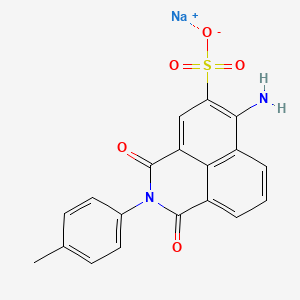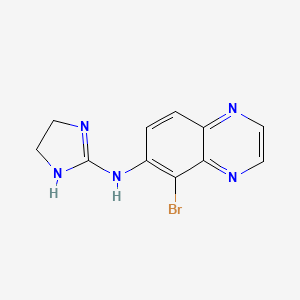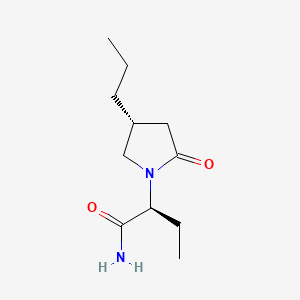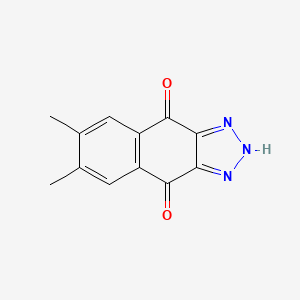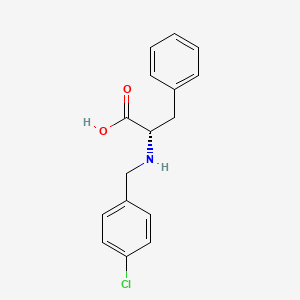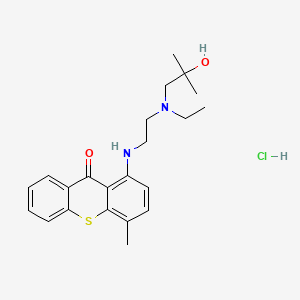
Becanthone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Becanthone HCl is an antischistosomal agent.
Aplicaciones Científicas De Investigación
DNA Intercalation and Enzyme Inhibition
Becanthone hydrochloride and its derivatives, such as lucanthone and hycanthone, have been explored for their potential as antitumor agents. They function as thioxanthenone DNA intercalators, impacting DNA structure and function. Specifically, they have been shown to inhibit enzymes like topoisomerases and the dual function base excision repair enzyme apurinic endonuclease 1 (APE1). This inhibition occurs through direct protein binding, which has implications for cancer treatment, as higher APE1 activity is often observed in tumors (Naidu et al., 2011).
Clinical Trials and Schistosomiasis Treatment
Becanthone hydrochloride has been subject to clinical trials, particularly in the treatment of schistosomiasis. Trials have been conducted to assess its effectiveness and tolerability in patients with active schistosomiasis mansoni (Katz et al., 1968). Further studies have investigated its use in mass-chemotherapy of urinary bilharziasis, emphasizing its high cure rates (Arfaa et al., 1972).
Chromatin Interaction and Mutagenesis
Becanthone hydrochloride's interaction with DNA has also been studied in various cell types. It shows a propensity to bind to both heterochromatin and euchromatin, affecting the stability and structure of DNA-protein complexes. This interaction has been linked to the induction of chromosome breaks and mutagenesis, highlighting its potential impact on genomic integrity (Simoni & Mello, 1986).
Macromolecular Synthesis Inhibition
Studies on the effects of becanthone hydrochloride on macromolecular synthesis, particularly in mammalian cells, have shown that it can significantly reduce RNA synthesis while having a lesser impact on DNA and protein synthesis. This selective inhibition points towards potential applications in the modulation of cellular processes (Wittner et al., 1971).
Teratogenicity and Mutagenic Activity
Research has also been conducted on the teratogenicity of becanthone hydrochloride, especially given its mutagenic activity in bacterial and mammalian cell systems. This is crucial for understanding the broader implications of its use, particularly in populations where it is administered for schistosomiasis treatment (Moore, 1972).
Antitumor Activity
The exploration of becanthone hydrochloride and its analogues as antitumor agents has been a significant area of research. Studies have shown that certain analogues, particularly those with hydroxyl groups, exhibit enhanced antitumor activity, shedding light on the structural requirements for such effects (Archer et al., 1983).
Propiedades
Número CAS |
5591-22-0 |
|---|---|
Nombre del producto |
Becanthone hydrochloride |
Fórmula molecular |
C22H29ClN2O3S |
Peso molecular |
421 g/mol |
Nombre IUPAC |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
Clave InChI |
PMQCOTFQAYYUME-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
SMILES canónico |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Apariencia |
Solid powder |
Otros números CAS |
5591-22-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



